tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate
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Description
“tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C18H26N2O4 . It is also known as "Carbamic acid, N-[1-(4-methoxybenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 334.41 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized via a condensation reaction, providing insights into the synthesis methods applicable to similar compounds like tert-Butyl 1-(4-methoxybenzoyl)piperidin-4-ylcarbamate (Sanjeevarayappa et al., 2015).
Structural Analysis : The study involved X-ray diffraction and spectroscopic analysis (e.g., LCMS, NMR) for structural confirmation, which is crucial in understanding the physical and chemical properties of such compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
Antibacterial and Anthelmintic Activity : The synthesized compound was evaluated for its in vitro antibacterial and anthelmintic activities. Although it exhibited poor antibacterial activity, it showed moderate anthelmintic activity, suggesting potential biological applications (Sanjeevarayappa et al., 2015).
Application in Pharmaceutical Synthesis : The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a notable drug, was synthesized from piperidin-4-ylmethanol. This indicates the relevance of this compound derivatives in pharmaceuticals (Wang et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxybenzoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-14-9-11-20(12-10-14)16(21)13-5-7-15(23-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXFTXRMZWZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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